Nitrofurazone
Overview
Description
Mechanism of Action
Target of Action
Nitrofurazone primarily targets bacterial enzymes, particularly those involved in the aerobic and anaerobic degradation of glucose and pyruvate . These enzymes play a crucial role in bacterial metabolism, and their inhibition disrupts essential cellular processes .
Mode of Action
It is known to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate . This inhibitory activity is also believed to affect enzymes such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
This compound affects the biochemical pathways related to the metabolism of glucose and pyruvate . By inhibiting the enzymes involved in these pathways, this compound disrupts the energy production and other metabolic processes of the bacteria, leading to their death .
Pharmacokinetics
It is known that this compound is a topical antibiotic, mainly used to treat burns and skin grafts . The metabolism of topically applied this compound is thought to be by 5-nitro reduction and cleavage of the -CH=N- linkage to generate a reactive species .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting the enzymes involved in glucose and pyruvate metabolism, this compound impairs the bacteria’s ability to produce energy and carry out essential cellular processes . This leads to the death of the bacteria and the resolution of the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxygen-insensitive nitroreductases, such as NfsA and NfsB, in bacteria like E. coli, can activate this compound . Additionally, the efficacy and stability of this compound may be affected by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Nitrofurazone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. The compound this compound is known to have good clinical and microbiological efficacy for UTIs caused by common uropathogens .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound this compound, when present at high concentrations, can have a bactericidal effect .
Molecular Mechanism
The molecular mechanism of this compound’s action is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound this compound is mainly bacteriostatic, but can also have a bactericidal effect when present at high concentrations .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. The compound this compound’s pharmacokinetic values were obtained from studies using many variables, resulting in high interindividual variability in pharmacokinetic parameters .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The compound this compound’s clinical efficacy was diminished if given for only 3 days .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels. The compound this compound’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower UTI .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. The compound this compound’s pharmacokinetic properties are complex and involve many variables .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. The compound this compound’s effects at the subcellular level are part of its complex pharmacokinetic and pharmacodynamic profile .
Preparation Methods
Dermofural is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 5-nitro-2-furaldehyde with semicarbazide . The reaction conditions typically include an acidic or neutral medium and controlled temperature to ensure the formation of the desired product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity .
Chemical Reactions Analysis
Dermofural undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dermofural can lead to the formation of nitrofurazone, while reduction can yield amino derivatives .
Scientific Research Applications
Dermofural has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying nitrofuran derivatives and their reactivity . In biology and medicine, dermofural is used for its antibacterial properties, particularly in treating skin infections and wounds . It has also been studied for its potential use in treating trypanosomiasis when administered orally . In the industry, dermofural is used in the formulation of topical ointments and creams for treating infections .
Comparison with Similar Compounds
Dermofural is unique compared to other similar compounds due to its specific mechanism of action and broad-spectrum antibacterial activity. Similar compounds include nitrofurazone, furazolidone, and nitrofurantoin . While these compounds also belong to the nitrofuran class and exhibit antibacterial properties, dermofural’s specific targeting of the small ribosomal subunit and its effectiveness against a wide range of bacteria make it distinct .
Properties
CAS No. |
59-87-0 |
---|---|
Molecular Formula |
C6H6N4O4 |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
[(Z)-(5-nitrofuran-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C6H6N4O4/c7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h1-3H,(H3,7,9,11)/b8-3- |
InChI Key |
IAIWVQXQOWNYOU-BAQGIRSFSA-N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N\NC(=O)N |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |
Appearance |
Solid powder |
boiling_point |
236-240 °C |
Color/Form |
PALE YELLOW NEEDLES LEMON-YELLOW CRYSTALLINE POWDER |
melting_point |
457 to 464 °F (decomposes) (NTP, 1992) 457-464 ° F |
59-87-0 | |
physical_description |
Nitrofurazone appears as odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. (NTP, 1992) Dry Powder Odorless, lemon-yellow crystalline powder; [HSDB] Odorless pale yellow needles or yellow powder. pH (saturated aqueous solution) 6.0 - 6.5. Alkaline solutions are dark orange. |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
DARKENS ON PROLONGED EXPOSURE TO LIGHT SENSITIVE TO HEAT STABLE IN SOLID STATE WHEN PROTECTED FROM LIGHT Nitrofurazone darkens slowly on exposure to light; however, discoloration does not appreciably affect the potency of the drug. Light sensitivity is greatest with low concentrations of nitrofurazone in solution. The drug is stable in solutions with a pH of 4-9. Nitrofurazone may be autoclaved with little loss of antibacterial activity. Preparations of nitrofurazone should be stored and dispensed in tight, light resistant containers, avoiding exposure at all times to direct sunlight, strong fluorescent light, prolonged excessive heat, and/or alkaline materials. |
solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) 1 G IN 4200 ML WATER, 590 ML ALC, 350 ML PROPYLENE GLYCOL; SOL IN POLYETHYLENE GLYCOL MIXT UP TO ABOUT 1%; PRACTICALLY INSOL IN CHLOROFORM & ETHER SOL IN ALKALINE SOLN |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Furacilin Furacillin Furacin Nitrofural Nitrofurazone Nitrofurazone, Calcium (2:1) Salt |
vapor_pressure |
0.00000431 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does nitrofurazone exert its antibacterial effects?
A1: this compound requires reductive activation by bacterial enzymes like nitroreductases to exert its antibacterial activity. [] These enzymes convert this compound to electrophilic intermediates, primarily hydroxylamines, which are significantly more reactive than the parent compound. [] These reactive intermediates interact with bacterial DNA, causing strand breaks and other damage, ultimately leading to bacterial cell death. []
Q2: What is the chemical structure of this compound?
A2: this compound is a nitrofuran derivative with the IUPAC name 5-nitro-2-furaldehyde semicarbazone. It can be represented by the following structural formula:
Q3: What is the molecular formula and weight of this compound?
A3: Its molecular formula is C6H6N4O4, and its molecular weight is 198.14 g/mol.
Q4: How does light exposure affect this compound solutions?
A4: this compound solutions are sensitive to light. Prolonged exposure to strong light, especially direct sunlight and fluorescent light, can cause the solution to change color and decrease in potency. [] Therefore, storage in colored volumetric flasks is recommended. []
Q5: Does this compound itself possess any catalytic activity?
A5: While this compound itself isn't a catalyst, its activation by bacterial nitroreductases can be viewed as a form of biocatalysis. [] The bacterial enzymes catalyze the reduction of this compound, generating reactive intermediates that exert the antibacterial effects.
Q6: Have any computational studies been conducted on this compound?
A6: While the provided abstracts don't detail specific computational studies, they highlight the potential for such work. QSAR models could be developed to explore the relationship between the structure of this compound analogs and their antischistosomal activity, as suggested in one study. []
Q7: How does modifying the this compound structure affect its activity?
A7: Research indicates that the presence of the 5-nitro-2-furaldehyde moiety is crucial for the antischistosomal activity of this compound. [] Additionally, extending the conjugated double bond system within the molecule seems to enhance this activity. [] This suggests that modifications preserving these structural features while optimizing other properties could lead to more effective analogs.
Q8: What factors impact the stability of this compound solutions?
A8: The stability of this compound solutions is influenced by temperature, light, sterilization methods, and storage time. [] Excessive heat can degrade the compound, and exposure to light can cause potency reduction. [] Different sterilization methods, like hot sterilization versus circulating steam sterilization, can differently impact the solution's stability and content. []
Q9: Are there any specific safety concerns associated with handling this compound?
A9: While not explicitly covered in the provided abstracts, this compound's classification as a potential carcinogen necessitates careful handling. Researchers should consult relevant safety data sheets and follow appropriate laboratory safety protocols to minimize exposure risks.
Q10: How is this compound distributed in the body after administration?
A10: Studies using radiolabeled carbon-14 this compound in lactating cows demonstrate that the drug is systemically available after intramammary, intrauterine, or ocular application. [] This indicates that this compound can be absorbed and distributed to various tissues, including milk. []
Q11: Has this compound demonstrated efficacy in treating burn wounds?
A11: Several studies investigated this compound's efficacy in treating burn wounds. One clinical trial found that this compound 0.2% cream effectively alleviated pain and controlled microbial contamination in first and second-degree burns. [] Other studies exploring alternatives like Aloe vera gel suggest that while both can be effective, this compound might be associated with a higher risk of sensitivity reactions. [, ]
Q12: What mechanisms contribute to this compound resistance in bacteria?
A12: A primary mechanism of this compound resistance in bacteria, specifically E.coli, involves the loss of soluble nitroreductase activity. [] Mutations leading to decreased expression or complete absence of these enzymes hinder the reductive activation of this compound, limiting the formation of reactive intermediates responsible for its antibacterial effects. []
Q13: What are the main safety concerns regarding this compound use?
A13: this compound is classified as a potential carcinogen based on evidence from animal studies. [] Long-term feeding studies in rats and mice revealed an association between this compound administration and increased incidences of various tumors. [] This carcinogenic potential has led to restrictions on its use in many countries, particularly in food-producing animals.
Q14: Have any targeted drug delivery systems been investigated for this compound?
A14: Research explored incorporating this compound into chitosan-based films for potential application as a wound dressing. [, ] Chitosan, a biocompatible and biodegradable polymer, offers a promising platform for controlled drug release. [, ] This approach aims to deliver this compound directly to the wound site, enhancing its local efficacy and potentially minimizing systemic side effects. [, ]
Q15: What are the challenges associated with using semicarbazide as a marker for this compound exposure?
A15: While semicarbazide has been used as a marker metabolite for this compound exposure, its reliability has been questioned. [] Studies demonstrate that semicarbazide can develop in powdered dairy products during storage, even in the absence of initial this compound contamination. [] This "innocent" formation of semicarbazide calls into question its validity as a specific marker, potentially leading to false-positive results. []
Q16: What analytical methods are used to quantify this compound in various matrices?
A16: Several analytical methods have been employed to quantify this compound, including:
- HPLC-DAD: High-performance liquid chromatography with a diode array detector was used to determine this compound residues in milk. []
- LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers a highly sensitive and specific method for detecting intact this compound in milk and milk powder. []
- ELISA: Enzyme-linked immunosorbent assays, utilizing specific antibodies, can be used to detect this compound metabolites in animal food. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.